1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine

Catalog No.
S13561272
CAS No.
M.F
C10H14BrN
M. Wt
228.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine

Product Name

1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine

IUPAC Name

1-(4-bromo-3-methylphenyl)-N-methylethanamine

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

InChI

InChI=1S/C10H14BrN/c1-7-6-9(8(2)12-3)4-5-10(7)11/h4-6,8,12H,1-3H3

InChI Key

DTGQZZMYBJKJAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)NC)Br

1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine is an organic compound characterized by the presence of a bromo-substituted aromatic ring and an amine functional group. Its molecular formula is C11H14BrNC_{11}H_{14}BrN with a molecular weight of approximately 243.14 g/mol. The compound features a bromine atom at the para position and a methyl group at the meta position relative to the amine group, contributing to its unique chemical properties. The structural formula can be represented as follows:

InChI InChI 1S C11H14BrN c1 8 4 5 10 12 11 6 8 9 2 3 h4 6 9 11H 1 3H3\text{InChI }\text{InChI 1S C11H14BrN c1 8 4 5 10 12 11 6 8 9 2 3 h4 6 9 11H 1 3H3}

This compound is often studied for its potential applications in pharmaceuticals and materials science due to its unique structural characteristics.

The chemical reactivity of 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine primarily involves nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. For instance:

  • Nucleophilic Substitution: The bromine atom can be substituted by amines or other nucleophiles under suitable conditions.
  • Reduction Reactions: The compound may undergo reduction to form secondary or tertiary amines.
  • Acylation Reactions: The amine group can react with acyl chlorides or anhydrides to form amides.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine exhibits biological activity, particularly in the context of pharmacology. It has been investigated for its potential as a:

  • Neurotransmitter Modulator: The compound may influence neurotransmitter systems, particularly those involving catecholamines.
  • Antidepressant Activity: Some studies suggest that similar compounds have antidepressant effects, although specific data on this compound is limited.

Further biological assays are necessary to elucidate its full pharmacological profile.

The synthesis of 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine can be achieved through various methods:

  • Bromination of 3-Methylphenylamine: Starting with 3-methylphenylamine, bromination can be performed using bromine in an organic solvent to introduce the bromine substituent.
  • Alkylation: The resulting bromo-compound can then be subjected to alkylation using N-methylation agents such as methyl iodide in the presence of a base.
  • One-Pot Synthesis: A one-pot synthesis approach can also be employed where both bromination and methylation occur simultaneously under controlled conditions.

These methods provide efficient routes for synthesizing this compound in laboratory settings.

1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug development, especially in creating compounds targeting neurological disorders.
  • Chemical Research: Used in synthetic organic chemistry for developing new materials or compounds with specific properties.

The unique properties of this compound make it a candidate for further exploration in medicinal chemistry.

Interaction studies involving 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine focus on its binding affinities with biological targets:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors could provide insights into its pharmacological effects.
  • Enzyme Inhibition: Assessing whether it acts as an inhibitor for certain enzymes involved in metabolic pathways may reveal its therapeutic potential.

Such studies are crucial for understanding the full scope of its biological activity.

Several compounds share structural similarities with 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine, which may offer insights into its uniqueness:

Compound NameCAS NumberSimilarity Index
1-(4-Bromophenyl)-N,N-dimethylmethanamine6274-57-30.91
5-Bromo-3,4-dihydronaphthalen-1(2H)-one68449-30-90.91
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one1273597-02-60.91
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one90772-52-40.91

These compounds exhibit varying degrees of similarity based on their chemical structure and functional groups but differ in their specific applications and biological activities. This comparison underscores the unique characteristics of 1-(4-Bromo-3-methylphenyl)-N-methylethan-1-amine within this class of compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

227.03096 g/mol

Monoisotopic Mass

227.03096 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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